![molecular formula C13H10ClNO4S B6602288 1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene CAS No. 89303-45-7](/img/structure/B6602288.png)
1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene is an organic compound with a complex structure that includes a benzenesulfonyl group, a chlorinated benzene ring, and a nitro group
Preparation Methods
The synthesis of 1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfonylation of a chlorinated benzene derivative followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale reactions using automated systems to handle the reagents and control the reaction conditions. These methods are designed to maximize yield and minimize the production of unwanted by-products.
Chemical Reactions Analysis
1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or nitro groups are replaced by other substituents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene exerts its effects involves interactions with various molecular targets. For example, its derivatives may inhibit specific enzymes or interfere with cellular processes. The exact pathways depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar compounds to 1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene include other benzenesulfonyl derivatives and chlorinated nitrobenzenes. What sets this compound apart is the combination of the benzenesulfonyl group with both a chlorine and a nitro group, which imparts unique chemical properties and reactivity.
Some similar compounds include:
- Benzenesulfonyl chloride
- 4-Chloronitrobenzene
- 2-Nitrobenzenesulfonyl chloride
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-4-chloro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-11-7-6-10(13(8-11)15(16)17)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRAABANEZTNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00532412 |
Source


|
| Record name | 1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00532412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89303-45-7 |
Source


|
| Record name | 1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00532412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

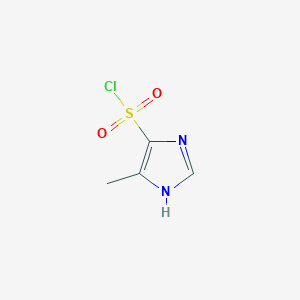
![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)

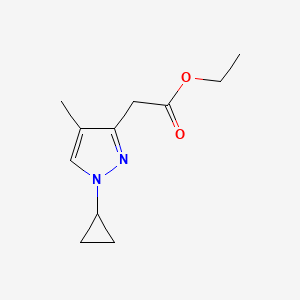

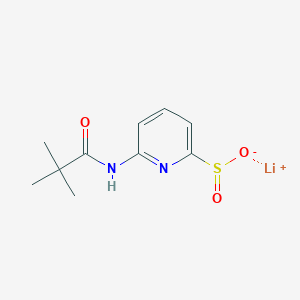
![N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B6602259.png)
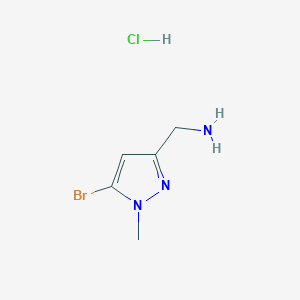
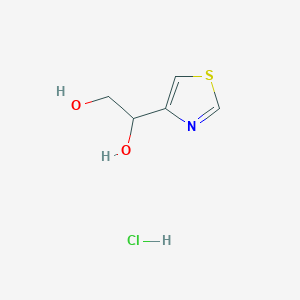


![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)

